
Ethyl (4-acetyl-2-nitrophenoxy)acetate
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Description
Ethyl (4-acetyl-2-nitrophenoxy)acetate is an aromatic ester featuring a phenoxy backbone substituted with a nitro group at the ortho position and an acetyl group at the para position. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing nature of its substituents, which influence reactivity and intermolecular interactions.
Q & A
Q. What are the common synthetic routes for preparing Ethyl (4-acetyl-2-nitrophenoxy)acetate, and how are reaction conditions optimized?
Basic Research Focus
The synthesis typically involves nucleophilic substitution and esterification reactions. A standard protocol includes:
- Step 1 : Reacting 4-acetyl-2-nitrophenol with ethyl chloroacetate in the presence of a base (e.g., anhydrous potassium carbonate) under reflux in a polar aprotic solvent like acetone for 8–12 hours .
- Step 2 : Monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1) and isolating the product through extraction and recrystallization .
- Optimization : Microwave-assisted synthesis or solvent-free conditions may enhance yield and purity. Temperature control (60–80°C) and stoichiometric excess of ethyl chloroacetate (1.2–1.5 eq.) are critical .
Q. How is the structural characterization of this compound performed, and what analytical discrepancies might arise?
Basic Research Focus
Characterization involves:
- NMR Spectroscopy : 1H and 13C NMR to confirm ester linkage (δ ~4.2 ppm for -OCH2-, δ ~170 ppm for carbonyl) and acetyl/nitro group positions .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 296.0742 for C12H13NO7) .
- X-ray Crystallography : Resolve ambiguities in nitro/acetyl group orientation (monoclinic space group P21/c, with unit cell parameters a = 5.38 Å, b = 8.45 Å, c = 24.24 Å) .
Discrepancies : Overlapping signals in 1H NMR (e.g., aromatic protons) may require 2D-COSY or HSQC for resolution. Impurities from incomplete nitration or ester hydrolysis can skew melting points .
Q. What mechanistic insights explain the regioselectivity of nitration in this compound derivatives?
Advanced Research Focus
The nitro group’s position is influenced by:
- Electrophilic Aromatic Substitution : Acetyl (-COCH3) acts as a meta-directing group, while the phenoxyacetate ester (-OCH2COOEt) directs ortho/para. Competition between these groups leads to preferential nitration at the 2-position .
- Steric Effects : Bulky substituents near the reaction site (e.g., ethyl ester) hinder para substitution, favoring ortho nitration .
- Computational Modeling : DFT calculations predict activation energies for different nitration pathways, validated by experimental product ratios .
Q. How can contradictory spectral data for this compound be resolved?
Advanced Research Focus
Contradictions arise from:
- Tautomerism : Keto-enol tautomerism of the acetyl group may produce multiple 1H NMR signals. Locked solvents (e.g., DMSO-d6) stabilize the keto form .
- Crystallographic vs. Solution Data : X-ray structures (e.g., bond lengths: C-NO2 = 1.47 Å) may differ from solution-phase NMR due to crystal packing effects .
- Impurity Profiling : HPLC-MS identifies byproducts (e.g., hydrolyzed acetic acid derivatives) that mimic spectral noise .
Q. What strategies are employed to evaluate the biological activity of this compound?
Advanced Research Focus
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Structure-Activity Relationships (SAR) : Comparing nitro/acetyl derivatives (e.g., Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate) reveals electron-withdrawing groups enhance antibacterial potency .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selectivity ratios >10 for therapeutic potential .
Q. How are computational tools applied to predict the reactivity of this compound in novel reactions?
Advanced Research Focus
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., acetone vs. DMF) to predict reaction rates .
- Docking Studies : Models binding affinity to microbial enzymes (e.g., dihydrofolate reductase) to rationalize antimicrobial activity .
- Reactivity Descriptors : Fukui indices and HOMO-LUMO gaps (e.g., ΔE = 4.2 eV) identify sites prone to nucleophilic/electrophilic attacks .
Q. What methodologies address low yields in the hydrolysis of this compound to its carboxylic acid?
Advanced Research Focus
- Catalytic Optimization : Use of NaOH/EtOH (2M, 70°C) vs. enzymatic hydrolysis (lipases) to minimize side reactions .
- Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes, improving yield from 65% to 88% .
- In-situ Monitoring : FTIR tracks ester carbonyl (1740 cm−1) disappearance to terminate reactions at optimal conversion .
Q. How do steric and electronic effects influence the stability of this compound under varying pH conditions?
Advanced Research Focus
- pH-Dependent Degradation : Nitro groups destabilize the ester linkage at pH >10, accelerating hydrolysis. Acetyl groups provide steric protection at pH 4–7 .
- Kinetic Studies : Pseudo-first-order rate constants (k = 0.012 h−1 at pH 7) quantify stability .
- Salt Formation : Sodium or ammonium salts enhance aqueous solubility while maintaining stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The substituents on the phenoxy ring significantly alter physical properties such as melting point, solubility, and crystallinity. For example:
- Ethyl 2-(4-Aminophenoxy)acetate (C₁₀H₁₃NO₃) has a melting point of 56–58°C due to hydrogen bonding from the amino group .
- Ethyl 2-(4-Nitrophenoxy)acetate (C₁₀H₁₁NO₅) crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 5.3848 Å, b = 8.4482 Å, c = 24.238 Å, and β = 92.59°. The nitro group’s electron-withdrawing nature enhances molecular packing density .
- Ethyl difluoro(4-nitrophenoxy)acetate (C₁₀H₉F₂NO₅) has a molecular weight of 261.18 g/mol.
Table 1: Physical and Structural Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Crystal System | Key Substituents |
---|---|---|---|---|---|
Ethyl (4-acetyl-2-nitrophenoxy)acetate* | C₁₂H₁₃NO₆ | 267.24 | N/A | N/A | 4-acetyl, 2-nitro |
Ethyl 2-(4-nitrophenoxy)acetate | C₁₀H₁₁NO₅ | 225.20 | N/A | Monoclinic (P2₁/c) | 4-nitro |
Ethyl 2-(4-aminophenoxy)acetate | C₁₀H₁₃NO₃ | 195.22 | 56–58 | N/A | 4-amino |
Ethyl 2-(4-chloro-2-nitrophenyl)acetate | C₁₀H₁₀ClNO₄ | 243.64 | N/A | N/A | 4-chloro, 2-nitro |
*Hypothetical data inferred from analogs.
Table 2: Reaction Conditions and Yields
Spectral and Reactivity Differences
- ¹H NMR Shifts: Ethyl 2-(4-aminophenoxy)acetate shows aromatic protons at δ 6.62–6.47 ppm, while nitro analogs (e.g., Ethyl 2-(4-nitrophenoxy)acetate) exhibit downfield shifts (~δ 8.0 ppm) due to nitro group deshielding . The acetyl group in this compound would likely show a singlet near δ 2.6 ppm for the methyl protons.
- Reactivity: Nitro and acetyl groups are electron-withdrawing, making the phenoxy ring less reactive toward electrophilic substitution compared to amino-substituted analogs . Fluorinated derivatives (e.g., Ethyl difluoro(4-nitrophenoxy)acetate) may undergo unique nucleophilic substitutions due to fluorine’s electronegativity .
Properties
Molecular Formula |
C12H13NO6 |
---|---|
Molecular Weight |
267.23 g/mol |
IUPAC Name |
ethyl 2-(4-acetyl-2-nitrophenoxy)acetate |
InChI |
InChI=1S/C12H13NO6/c1-3-18-12(15)7-19-11-5-4-9(8(2)14)6-10(11)13(16)17/h4-6H,3,7H2,1-2H3 |
InChI Key |
GHRBCKUNYZGSCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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